molecular formula C9H7BrClN3 B6206840 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 1857455-88-9

3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6206840
CAS No.: 1857455-88-9
M. Wt: 272.5
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Description

3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the use of Suzuki–Miyaura cross-coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a brominated pyrazolo[1,5-a]pyrimidine derivative with a suitable boronic acid or ester in the presence of a palladium catalyst .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically arylated derivatives of the original compound, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs .

Properties

CAS No.

1857455-88-9

Molecular Formula

C9H7BrClN3

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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